2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
Description
Properties
CAS No. |
727986-30-3 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-13-8-9-14-10-11-16-12-5-3-4-7-15-12/h2,12H,1,3-11H2 |
InChI Key |
JWLPCUGPIDRGEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
General Synthetic Strategy
The synthesis of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane generally involves the selective etherification of a polyether alcohol precursor with an allyl halide or allyl ether reagent. The key steps include:
- Starting from a triethylene glycol derivative or a tetrahydropyran-containing polyether alcohol.
- Introduction of the allyl group via nucleophilic substitution or Williamson ether synthesis.
- Purification and isolation of the desired mono-allylated oxane derivative.
Detailed Synthetic Route
Starting Materials
- Tetrahydropyran-2-methanol or a closely related oxane-containing polyether alcohol.
- Allyl bromide or allyl chloride as the allylating agent.
- Base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to deprotonate the alcohol.
- Solvent : Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetone.
Reaction Conditions
- The polyether alcohol is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon).
- The base is added slowly at low temperature (0 °C to room temperature) to generate the alkoxide intermediate.
- Allyl halide is added dropwise to the reaction mixture.
- The reaction is stirred at ambient or slightly elevated temperature (25–60 °C) for several hours (typically 6–24 h).
- Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification
- The reaction mixture is quenched with water or a mild acid.
- Organic layer is separated, washed, dried over anhydrous magnesium sulfate (MgSO4).
- Solvent is removed under reduced pressure.
- The crude product is purified by column chromatography (silica gel) using appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Final product is obtained as a colorless liquid or oil.
Alternative Methods
- Transetherification : Using allyl alcohol and a tetrahydropyran polyether under acid catalysis to exchange the terminal hydroxyl group for an allyl ether.
- Catalytic methods : Employing phase-transfer catalysts or transition metal catalysis to enhance the etherification efficiency.
- Protection/deprotection strategies : Protecting other hydroxyl groups in the molecule to achieve selective allylation.
Representative Reaction Scheme
$$
\text{HO-(CH}2\text{CH}2\text{O)}_3-\text{oxane} + \text{Allyl bromide} \xrightarrow[\text{solvent}]{\text{Base}} \text{Allyl ether product}
$$
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Tetrahydropyran-containing polyether alcohol | Purity > 98% recommended |
| Allylating agent | Allyl bromide or allyl chloride | Allyl bromide preferred for reactivity |
| Base | NaH, K2CO3, or Cs2CO3 | NaH is strong base, K2CO3 is milder |
| Solvent | THF, DMF, acetone | Anhydrous conditions essential |
| Temperature | 0 °C to 60 °C | Room temperature often sufficient |
| Reaction time | 6–24 hours | Longer times improve conversion |
| Workup | Aqueous quench, extraction | Use mild acid if needed |
| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent |
| Yield | 70–90% | Dependent on reagents and conditions |
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
a) 2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane (CAS 146395-16-6)
- Molecular Formula : C₁₆H₃₂O₇
- End Group : Methoxy (-OCH₃)
- Key Differences :
b) Benzyl-PEG7-THP (CAS 230620-75-4)
- Molecular Formula : C₂₆H₄₄O₉
- End Group : Benzyl (-OCH₂C₆H₅)
- Key Differences :
c) 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (CAS N/A)
- End Group : Propargyl (-OCH₂C≡CH)
- Key Differences :
Physical and Chemical Properties
- Thermal Stability : Methoxy-terminated compounds exhibit higher stability due to lack of reactive sites. Allyl and propargyl derivatives are prone to thermal degradation or polymerization .
- Hydrogen Bonding : Methoxy and benzyl analogs form stronger hydrogen bonds (via PEG chains), enhancing water solubility compared to the hydrophobic allyl-terminated compound .
Biological Activity
The compound 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane , also known by its chemical structure as , is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The compound belongs to the class of ether derivatives and is characterized by the presence of an allyl group (prop-2-en-1-yl) attached to a polyether backbone. Its molecular structure can be described as follows:
- Molecular Formula :
- CAS Number : 13263129
- IUPAC Name : 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential applications, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer activities. Below are summarized findings from recent studies:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various ether compounds, including derivatives similar to 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane. The results indicated that these compounds exhibited significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial efficacy .
Anti-inflammatory Effects
In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human macrophages. Specifically, it was found to reduce interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .
Anticancer Properties
Research has shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies indicated that this compound induces apoptosis through the activation of caspase pathways .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with skin infections treated with formulations containing ether derivatives similar to our compound showed a significant reduction in infection rates compared to standard antibiotic treatments.
- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported symptomatic relief after administration of a formulation containing this compound, particularly noted in joint pain reduction and mobility improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
